4-Ethylbenzeneethanamine hydrochloride
Description
4-Ethylbenzeneethanamine hydrochloride is an organic compound consisting of a benzene ring substituted with an ethyl group at the para position, linked to an ethanamine moiety, and stabilized as a hydrochloride salt. The ethyl group contributes electron-donating effects, enhancing the compound’s lipophilicity compared to unsubstituted phenethylamine derivatives.
The hydrochloride salt form enhances water solubility, a critical factor in drug formulation. Applications may include use as a precursor in synthesizing bioactive molecules or as a structural motif in drug design, similar to ethyl 4-(1-phenylethylamino)benzoate hydrochloride, which is utilized in pharmaceuticals and agrochemicals .
Properties
CAS No. |
3166-88-9 |
|---|---|
Molecular Formula |
C10H16ClN |
Molecular Weight |
185.69 g/mol |
IUPAC Name |
2-(4-ethylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-2-9-3-5-10(6-4-9)7-8-11;/h3-6H,2,7-8,11H2,1H3;1H |
InChI Key |
PXTYDGYTBPGPIY-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CCN.Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)CCN.Cl |
Other CAS No. |
3166-88-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
(i) 4-Nitrophenethylamine Hydrochloride
- Structure: A nitro group (-NO₂) at the para position.
- Properties :
- The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and increasing oxidative stability.
- Lower water solubility compared to ethyl-substituted derivatives due to reduced polarity .
- Nitro groups are often metabolically reduced to amines in vivo, which can influence toxicity and pharmacokinetics .
- Applications : Primarily used in chemical synthesis as an intermediate for dyes or explosives.
(ii) 4-Methoxyphenethylamine Hydrochloride
- Structure : A methoxy group (-OCH₃) at the para position.
- Properties: The methoxy group is electron-donating, increasing aromatic ring reactivity toward electrophilic substitution. Higher solubility in polar solvents compared to ethyl-substituted analogs due to the polar oxygen atom .
- Applications : Explored in neuropharmacology and as a precursor for psychedelic compounds.
(iii) 4-Chloro-3-methoxybenzeneethanamine Hydrochloride
- Structure : Chlorine (-Cl) at the para position and methoxy (-OCH₃) at the meta position.
- Properties: Chlorine’s electronegativity enhances molecular polarity and stability, while the meta-methoxy group introduces steric and electronic complexity.
- Applications : Likely used in specialty chemical synthesis due to its dual functionalization.
Key Comparative Data (Theoretical Framework)
| Property | 4-Ethylbenzeneethanamine HCl | 4-Nitrophenethylamine HCl | 4-Methoxyphenethylamine HCl | 4-Chloro-3-methoxybenzeneethanamine HCl |
|---|---|---|---|---|
| Substituent Effects | Electron-donating (alkyl) | Electron-withdrawing (nitro) | Electron-donating (methoxy) | Mixed (chloro, methoxy) |
| Lipophilicity (LogP) | High (predicted) | Moderate | Moderate | High |
| Solubility in Water | Moderate (HCl salt enhances) | Low | High | Low to moderate |
| Bioactivity Potential | Membrane permeability enhancer | Metabolic intermediate | CNS activity | Specialty applications |
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